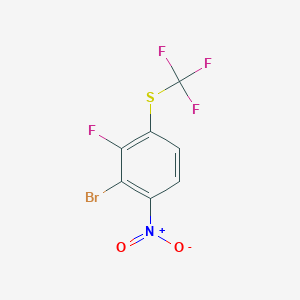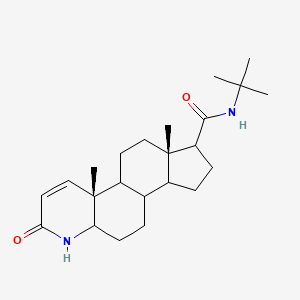
1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with a complex structure that includes bromine, trifluoromethylthio, and propanone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one typically involves the bromination of a precursor compound followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bromomethyl group or other functional groups within the molecule.
Substitution: The bromomethyl group is particularly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenylpropanones.
Applications De Recherche Scientifique
1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl and trifluoromethylthio groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of certain enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-1-one
- 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one
- 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one
Uniqueness
1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds in certain contexts.
Propriétés
Formule moléculaire |
C11H10BrF3OS |
|---|---|
Poids moléculaire |
327.16 g/mol |
Nom IUPAC |
1-[3-(bromomethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10BrF3OS/c1-2-10(16)8-3-7(6-12)4-9(5-8)17-11(13,14)15/h3-5H,2,6H2,1H3 |
Clé InChI |
MYUVIQMXUPLZMN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC(=CC(=C1)CBr)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


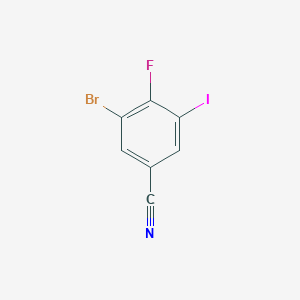
![5-[2-[(7aR)-7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14065315.png)

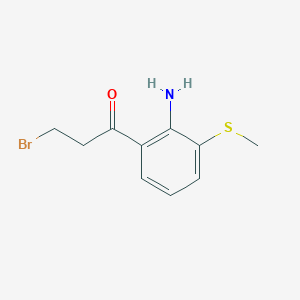

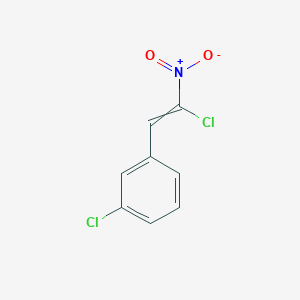
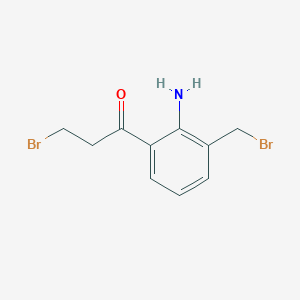
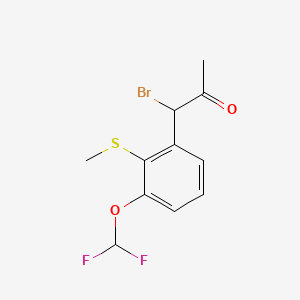
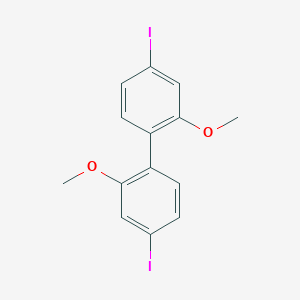
![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B14065383.png)
